Rotundioside B

説明

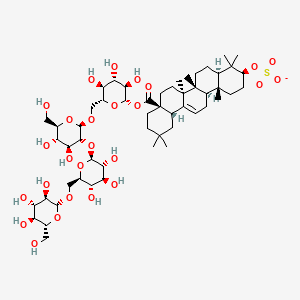

Rotundioside B is a triterpenoid glycoside (saponin) primarily isolated from Bupleurum rotundifolium . It has been extensively studied for its anti-inflammatory and anti-proliferative properties . Structurally, it consists of a triterpene aglycone core linked to sugar moieties, a common feature in bioactive saponins.

特性

CAS番号 |

99633-18-8 |

|---|---|

分子式 |

C54H87O26S- |

分子量 |

1184.3 g/mol |

IUPAC名 |

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate |

InChI |

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChIキー |

ZUXZMGHPLSOYHC-JYJHDFCMSA-M |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-] |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings

Binding Affinity: this compound exhibits the strongest binding energy (-9.5 kcal/mol) among triterpenoid saponins, surpassing Ginsenoside Ro (-9.4 kcal/mol) and Trigofoenoside G (-9.3 kcal/mol) . This suggests superior theoretical efficacy in inhibiting RdRp. However, flavonoids like Myricetin and Hippomanin A show higher BAS (0.85 and 0.78, respectively), indicating better bioavailability despite slightly lower BE .

Drug-Likeness: this compound and Ginsenoside Ro violate Lipinski's rules due to high molecular weight (>500 Da) and excessive polar surface area, limiting oral bioavailability . In contrast, Trigofoenoside G adheres to drug-likeness criteria, making it a more viable candidate for preclinical development .

Mechanistic Differences :

Q & A

How can researchers formulate a focused research question on Rotundioside B's mechanisms of action while aligning with broader research aims?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell line/organism], and how does this compare to structurally analogous saponins?" Ensure alignment with the research aim (e.g., elucidating anti-inflammatory properties) and refine iteratively through literature gaps .

Q. What experimental design principles should guide isolation and characterization studies of this compound?

- Methodological Answer :

- Extraction : Use polarity-guided fractionation (e.g., ethanol/water gradients) with quality control via HPLC-PDA-MS .

- Characterization : Combine NMR (¹H, ¹³C, 2D experiments) and HRMS for structural elucidation. Cross-validate with existing spectral libraries .

- Reproducibility : Document solvent ratios, column specifications, and instrumentation parameters in supplementary materials .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Databases : Search PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound," "bioactivity," "synthesis").

- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (IC50 values, in vivo models).

- Gap Analysis : Tabulate conflicting findings (e.g., divergent cytotoxicity results) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxic vs. cytoprotective effects)?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (cell lines, exposure time, dosage).

- Contextual Variables : Control for cell passage number, serum concentration, and solvent effects (e.g., DMSO vs. ethanol).

- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Semi-Synthesis : Start with the native compound; modify hydroxyl groups via regioselective acetylation or glycosylation.

- Analytical Workflow : Use LC-MS/MS to track reaction intermediates and UPLC-PDA for purity assessment (>95%).

- SAR Validation : Test derivatives in parallel assays (e.g., NF-κB inhibition) with positive/negative controls .

Q. How to design a multi-omics approach to study this compound's systemic effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells (dose-dependent).

- Metabolomics : LC-HRMS profiling to identify altered pathways (e.g., lipid metabolism).

- Integration : Use bioinformatics tools (KEGG, STRING) to map cross-omics interactions .

Data Management & Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer :

- Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare with CC-BY licenses .

- Metadata Standards : Include experimental conditions (temperature, humidity), instrument calibration dates, and batch numbers .

Q. How to address ethical challenges in preclinical studies involving this compound?

- Methodological Answer :

- Animal Models : Follow ARRIVE guidelines for in vivo studies (sample size justification, randomization).

- Human Cell Lines : Obtain IRB approval for primary cell use and disclose sourcing (e.g., ATCC) in methods .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。